The Discovery and Development of Vicagrel: A Novel P2Y12 Receptor Antagonist
The Discovery and Development of Vicagrel: A Novel P2Y12 Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Vicagrel is an investigational antiplatelet agent belonging to the thienopyridine class, designed to overcome the limitations of clopidogrel, a widely used antiplatelet drug.[1] Developed by Jiangsu Vcare PharmaTech Co., Ltd. in collaboration with China Pharmaceutical University, Vicagrel is a prodrug that, like clopidogrel, ultimately forms an active metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[2] This inhibition prevents ADP-induced platelet aggregation, a critical step in the formation of blood clots.[1] The key innovation in Vicagrel's design lies in its metabolic activation pathway, which bypasses the genetically variable cytochrome P450 2C19 (CYP2C19) enzyme, thereby offering the potential for a more predictable and potent antiplatelet effect.[3] This technical guide provides a comprehensive overview of the discovery and development history of Vicagrel, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols used in its evaluation.
Rationale for Development: Overcoming Clopidogrel Resistance
The clinical efficacy of clopidogrel is hampered by a phenomenon known as "clopidogrel resistance," where a significant portion of patients exhibit a diminished antiplatelet response. This variability is largely attributed to genetic polymorphisms in the CYP2C19 gene, which encodes the primary enzyme responsible for converting clopidogrel into its active metabolite.[4] Individuals who are poor metabolizers of CYP2C19 have lower levels of the active metabolite, leading to inadequate platelet inhibition and an increased risk of adverse cardiovascular events.[4] This limitation prompted the development of new P2Y12 inhibitors with more predictable metabolic pathways.
Mechanism of Action and Metabolic Pathway
Vicagrel, like clopidogrel, is a prodrug that requires metabolic activation to exert its antiplatelet effect. However, its activation pathway is critically different.
Metabolic Activation:
-
Step 1: Hydrolysis. Vicagrel is rapidly and extensively hydrolyzed in the intestine to its active intermediate, 2-oxo-clopidogrel. This initial step is catalyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC), bypassing the CYP2C19-dependent oxidation required for clopidogrel.[3][5] This circumvention of CYP2C19 is the cornerstone of Vicagrel's design to overcome clopidogrel resistance.
-
Step 2: Oxidation. The intermediate, 2-oxo-clopidogrel, is then oxidized in the liver by various CYP enzymes (including CYP2B6, CYP2C9, CYP2C19, and CYP3A4) to form the active thiol metabolite.[2]
P2Y12 Receptor Inhibition:
The active thiol metabolite of Vicagrel selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets.[1][6] This binding prevents adenosine diphosphate (ADP) from interacting with the receptor, thereby blocking a key signaling pathway that leads to platelet activation and aggregation.[1]
Preclinical Development
In Vitro Studies
In Vitro Metabolism
Objective: To elucidate the enzymatic pathways responsible for Vicagrel's bioactivation.
Methodology:
-
Enzyme Sources: Human liver microsomes (HLM), human intestinal microsomes (HIM), recombinant human CES2, and recombinant human AADAC.[3]
-
Incubation: Vicagrel (20 µM) was incubated with the respective enzyme sources for 30 minutes.[6]
-
Analysis: The formation of the active metabolite was quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
Key Findings:
-
Vicagrel is rapidly metabolized to 2-oxo-clopidogrel in intestinal microsomes, with contributions from both CES2 and AADAC.[3]
-
The conversion of Vicagrel to its active metabolite in rat liver microsomes has been demonstrated.[6]
In Vivo Animal Studies
Pharmacodynamics in Rats
Objective: To assess the antiplatelet activity of Vicagrel in vivo.
Methodology:
-
Animal Model: Sprague-Dawley rats.[8]
-
Drug Administration: Vicagrel was administered orally at a dose of 3 mg/kg.[6]
-
Assessment: ADP-induced platelet aggregation was measured.[6]
Key Findings:
-
Vicagrel demonstrated a significant inhibitory effect on ADP-induced platelet aggregation in rats.[6]
Thrombosis Model in Rats
Objective: To evaluate the antithrombotic efficacy of Vicagrel.
Methodology (Ferric Chloride-Induced Thrombosis Model):
-
Male Sprague-Dawley rats are anesthetized.
-
The carotid artery is exposed.
-
A filter paper saturated with a 20-35% ferric chloride (FeCl₃) solution is applied to the artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombus formation.[8][9]
-
Blood flow is monitored to determine the time to occlusion (TTO).
-
The weight of the resulting thrombus can also be measured.[8]
-
Vicagrel or vehicle is administered prior to the FeCl₃ application to assess its effect on TTO and thrombus weight.
Key Findings:
-
Preclinical studies utilizing this model have been instrumental in demonstrating the antithrombotic potential of Vicagrel.
Safety Pharmacology
Objective: To assess the potential for bleeding associated with Vicagrel.
Methodology (Tail Bleeding Time Assay):
-
Mice are anesthetized.
-
The tail is transected at a specific diameter (e.g., 1.5 mm).
-
The tail is immersed in saline at 37°C.[10]
-
The time until bleeding ceases is recorded. Bleeding volume can also be quantified by measuring changes in body weight or by hemoglobin assay of the saline.[10]
-
Vicagrel or control is administered prior to the assay.
Key Findings:
-
Vicagrel was found to have low acute toxicity in mice, with a single oral dose of 5 g/kg being well-tolerated over 14 days.[6]
Clinical Development
Phase I Clinical Trials in Healthy Volunteers
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of Vicagrel in healthy human subjects.
Study Design: A single-center, randomized, double-blind, placebo-controlled, single ascending dose study was conducted in healthy Chinese volunteers. Participants were assigned to receive single oral doses of Vicagrel (5, 10, 20, 40, 60, and 75 mg), clopidogrel (75 mg), or placebo.[11]
Experimental Protocols:
Pharmacokinetic Analysis
-
Sample Collection: Blood samples were collected at various time points pre- and post-dose.[12]
-
Analytical Method: Plasma concentrations of Vicagrel's metabolites were determined using a validated LC-MS/MS method.[12]
Pharmacodynamic Analysis
-
Assay: Inhibition of platelet aggregation (IPA) was assessed using the VerifyNow P2Y12 assay.[13]
-
Parameters: P2Y12 Reaction Units (PRU) and percent inhibition of platelet aggregation (%IPA) were calculated.[11]
Key Findings:
Pharmacokinetics
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| Vicagrel | |||
| 5 mg | - | ~0.5 | Similar to Clopidogrel 75 mg |
| 10 mg | - | ~0.5 | - |
| 15 mg | - | ~0.5 | - |
| Clopidogrel | |||
| 75 mg | - | ~0.75 | - |
| Data presented are for the active metabolite. Specific Cmax and AUC values were not consistently reported across all sources in a comparable format. |
Pharmacodynamics
| Dose | Mean %IPA at 4 hours (Single Dose) |
| Vicagrel | |
| 5 mg | 5.6% |
| 10 mg | 11.3% |
| 20 mg | 41.9% |
| 40 mg | 84.8% |
| 60 mg | 78.5% |
| 75 mg | 86.7% |
| Clopidogrel | |
| 75 mg | No measurable effect |
| Data from a single ascending dose study in healthy Chinese volunteers.[4] |
| Dose (10-day dosing) | Mean %IPA at 4 hours on Day 10 |
| Vicagrel | |
| 5 mg | 32.4% |
| 10 mg | 60.7% |
| 15 mg | 79.1% |
| Clopidogrel | |
| 75 mg | 46.6% |
| Data from a multiple-dose study in healthy Chinese volunteers.[14] |
Safety and Tolerability:
-
Vicagrel was well-tolerated in single doses up to 75 mg and in multiple-dose regimens.[4][14]
-
Adverse events were generally mild and reversible.[4]
Phase II and III Clinical Trials
Vicagrel has progressed to later-stage clinical trials. A Phase II trial (NCT03599284) was designed to explore the efficacy, safety, and pharmacokinetics of different doses of Vicagrel compared to clopidogrel in patients with coronary artery disease undergoing percutaneous coronary intervention (PCI).[2] More recently, a Phase III clinical trial in China has completed patient enrollment, evaluating the efficacy and safety of Vicagrel versus clopidogrel in patients with acute coronary syndrome (ACS).[2]
Future Directions
The development of Vicagrel represents a significant step forward in antiplatelet therapy. By circumventing the unpredictable metabolism of clopidogrel, Vicagrel has the potential to provide a more consistent and effective antiplatelet response, particularly in individuals with CYP2C19 loss-of-function alleles. The results of the ongoing Phase III clinical trial will be crucial in determining the future role of Vicagrel in the management of cardiovascular diseases.
Disclaimer: Vicagrel is an investigational drug and has not been approved for clinical use by regulatory agencies. The information provided in this guide is for research and informational purposes only.
References
- 1. What is Vicagrel used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Arylacetamide Deacetylase Is Involved in Vicagrel Bioactivation in Humans [frontiersin.org]
- 4. Platelet inhibitory activity, tolerability, and safety of vicagrel, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Mumefural Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis [mdpi.com]
- 9. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet inhibitory activity, tolerability, and safety of vicagrel, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
